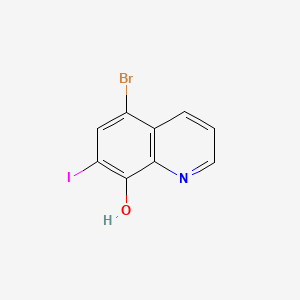
5-Bromo-7-iodoquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-7-iodoquinolin-8-ol, also known by its systematic name 8-quinolinol, 5-bromo-7-iodo, is a heterocyclic organic compound. Its chemical formula is C9H5BrINO, and its molecular weight is approximately 349.95 g/mol . This compound features both bromine and iodine atoms attached to a quinoline ring, making it an intriguing target for research and applications.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of 5-bromo-7-iodoquinolin-8-ol. One common method involves the halogenation of quinolin-8-ol using bromine and iodine sources. The reaction proceeds through electrophilic aromatic substitution, resulting in the incorporation of both halogens at specific positions on the quinoline ring.
Reaction Conditions: The reaction conditions typically involve refluxing quinolin-8-ol with bromine and iodine in an appropriate solvent (such as chloroform or acetonitrile). Catalysts or Lewis acids may enhance the reaction efficiency. Isolation and purification steps follow to obtain the desired product.
Industrial Production: While industrial-scale production methods are less common, researchers have explored scalable approaches to synthesize this compound. Optimization of reaction conditions, catalysts, and purification techniques is essential for efficient large-scale production.
化学反応の分析
5-Bromo-7-iodoquinolin-8-ol participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the quinoline ring can yield different intermediates or products.
Substitution: Substituents on the quinoline ring can be modified using nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Major products depend on reaction conditions and substituents present. For instance, reduction may yield 5,7-dihydroxyquinoline derivatives.
科学的研究の応用
Chemistry::
Ligand Synthesis: 5-Bromo-7-iodoquinolin-8-ol serves as a versatile ligand in coordination chemistry.
Metal Complexes: It forms stable complexes with transition metals, influencing their reactivity and properties.
Antimicrobial Properties: Research explores its potential as an antimicrobial agent.
Metal Chelation: Its chelating properties may find applications in metal ion detection or therapy.
Dye Synthesis: Quinoline derivatives are used in dye production.
Pharmaceutical Intermediates: It serves as an intermediate in drug synthesis.
作用機序
The exact mechanism by which 5-bromo-7-iodoquinolin-8-ol exerts its effects depends on its specific application. It may involve interactions with cellular receptors, enzymes, or metal ions. Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
While 5-bromo-7-iodoquinolin-8-ol is unique due to its dual halogenation pattern, other related compounds include:
Clioquinol: Similar structure but with chlorine instead of bromine .
5-Bromoquinolin-8-ol: Lacks the iodine substituent .
特性
CAS番号 |
37171-61-2 |
|---|---|
分子式 |
C9H5BrINO |
分子量 |
349.95 g/mol |
IUPAC名 |
5-bromo-7-iodoquinolin-8-ol |
InChI |
InChI=1S/C9H5BrINO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H |
InChIキー |
IMYWOQVNTHOMNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2Br)I)O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


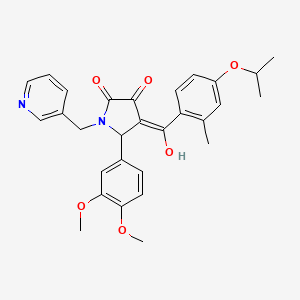

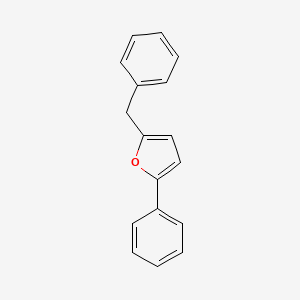
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B12895810.png)
![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)
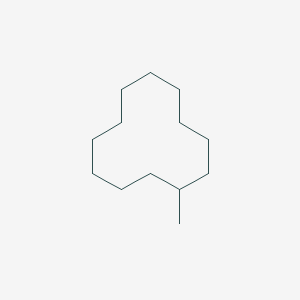
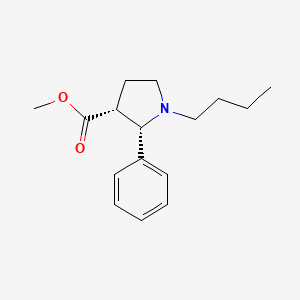
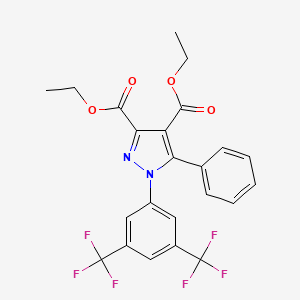

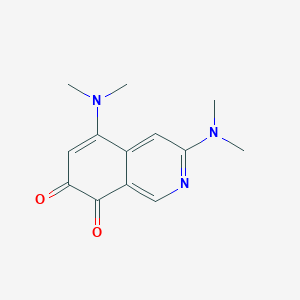
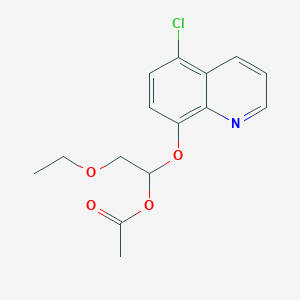

![4-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12895879.png)
![7-Chloro-N-(3-methylbutyl)imidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12895880.png)
